molecular formula C18H17FN2O2S B2875920 2-((4-fluorophenyl)thio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1206985-14-9

2-((4-fluorophenyl)thio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2875920
CAS No.: 1206985-14-9
M. Wt: 344.4
InChI Key: DRWBCUFTXKDXEY-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-fluorophenylthio moiety linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-21-16-8-5-14(10-12(16)2-9-18(21)23)20-17(22)11-24-15-6-3-13(19)4-7-15/h3-8,10H,2,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBCUFTXKDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS 523990-92-3, ): Substituent Differences: Chlorine at the quinoline C6 position vs. fluorine at the phenylthio group in the target compound. Heterocycle Variation: 1,2-dihydroquinoline vs. 1,2,3,4-tetrahydroquinoline in the target. Implications: The chloro-substituted analogue may exhibit altered lipophilicity and binding affinity compared to the fluorinated target compound.

N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, ): Core Heterocycle: Quinazolinone vs. tetrahydroquinoline in the target. Functional Groups: Both share a 4-fluorophenylthio group, but AJ5d includes a chlorophenyl-thiazolidinone moiety. Synthetic Yield: AJ5d was synthesized in 61% yield, suggesting comparable feasibility to the target compound’s synthesis .

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (Compound 18, ): Heterocyclic Diversity: Pyrimidinone and thiazole vs. tetrahydroquinoline in the target.

Key Observations

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius may enhance binding specificity compared to bulkier chlorine substituents, as seen in and 2 .
  • Heterocycle Impact: Tetrahydroquinoline’s saturated ring system (target compound) could improve metabolic stability over dihydroquinoline or quinazolinone derivatives .
  • Synthetic Accessibility: Higher yields in pyrimidinone-thiazole hybrids ( ) suggest that modifying reaction conditions (e.g., base or solvent) could optimize the target compound’s synthesis .

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